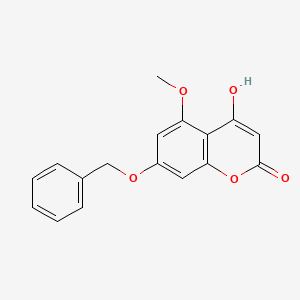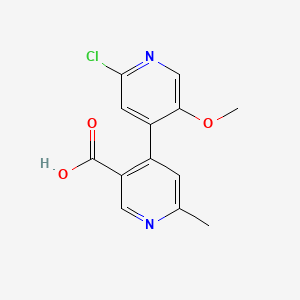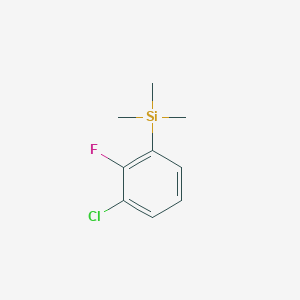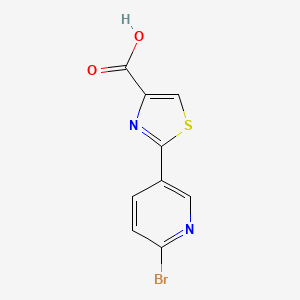![molecular formula C14H25NO6 B13687647 Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 1628785-29-4](/img/structure/B13687647.png)
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a chemical compound with the molecular formula C14H25NO6. It is known for its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group of butanoic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the protection of the amino group in butanoic acid using tert-butoxycarbonyl (Boc) groups. The reaction is carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction proceeds as follows:
Protection of the Amino Group: The amino group in butanoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected amino acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, and reduction reactions can convert it to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amino acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced derivatives such as alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a protecting group for amino acids. The Boc groups protect the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-[(tert-butoxycarbonyl)amino]-: Similar structure but with only one Boc group.
Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: Contains additional methyl groups.
Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-: Contains a methyl group at the 2-position.
Uniqueness
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to the presence of two Boc protecting groups, which provide enhanced protection for the amino group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Propiedades
Número CAS |
1628785-29-4 |
|---|---|
Fórmula molecular |
C14H25NO6 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)15(9-7-8-10(16)17)12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) |
Clave InChI |
RGISUMGZXKIQRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)

![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)


